molecular formula C19H15FN2O3 B11384160 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11384160
M. Wt: 338.3 g/mol
InChI Key: MSVDERRRLWBUJG-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.

    Allylation: The final step involves the allylation of the benzamide derivative to introduce the prop-2-en-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide
  • N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide
  • N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide

Uniqueness

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C19H15FN2O3/c1-2-11-24-16-9-5-14(6-10-16)19(23)21-18-12-17(22-25-18)13-3-7-15(20)8-4-13/h2-10,12H,1,11H2,(H,21,23)

InChI Key

MSVDERRRLWBUJG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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